Ethyl 3-mercaptopropionate
Overview
Description
Ethyl 3-mercaptopropionate, also known as Ethyl 3-mercaptopropanoate or Ethyl 3-sulfanylpropanoate, is a carboxylic ester . It has a molecular formula of C5H10O2S and a molecular weight of 134.20 g/mol .
Synthesis Analysis
Ethyl 3-mercaptopropionate can be synthesized through a reaction involving 3-mercaptopropionic acid and ethanol. The molar ratio of 3-mercaptopropionic acid and ethanol is controlled to be 1:4. The reaction is carried out at 80°C with a residence time of 40 seconds. After the reaction, the liquid is left to stand for stratification. The upper layer reaction liquid is distilled and separated to obtain Ethyl 3-mercaptopropionate. The calculated yield of this process is 94.2% .Molecular Structure Analysis
The IUPAC name for Ethyl 3-mercaptopropionate is ethyl 3-sulfanylpropanoate . The InChI string isInChI=1S/C5H10O2S/c1-2-7-5(6)3-4-8/h8H,2-4H2,1H3
and the Canonical SMILES string is CCOC(=O)CCS
. Physical And Chemical Properties Analysis
Ethyl 3-mercaptopropionate has a refractive index of n20/D 1.457 (lit.), a boiling point of 75-76 °C/10 mmHg (lit.), and a density of 1.059 g/mL at 20 °C (lit.) .Scientific Research Applications
C5H10O2S C_5H_{10}O_2S C5H10O2S
and a molecular weight of 134.20 g/mol . It has a wide range of applications across various fields of scientific research. Below, I have detailed six unique applications, each within its own dedicated section.Medicine: Antimicrobial and Therapeutic Agent Synthesis
EMP is utilized in the synthesis of antimicrobial agents due to its sulfur-containing functional group, which can interact with bacterial enzymes and inhibit their activity. It’s also used in the development of therapeutic agents where the thiol group of EMP can form disulfide bridges, a common structural feature in many drugs .
Agriculture: Pesticide and Fertilizer Development
In agriculture, EMP serves as a building block for the synthesis of pesticides and fertilizers. Its reactivity with other organic compounds allows for the creation of products that can control pests and provide essential nutrients to crops .
Food Industry: Flavoring and Fragrance Agent
EMP is recognized by the Flavor and Extract Manufacturers Association (FEMA) and is used as a flavoring agent due to its ability to impart a savory taste. It’s also used in the fragrance industry for its unique sulfurous odor, contributing to the complexity of aromas .
Environmental Science: Pollutant Treatment
The compound’s reactivity with pollutants makes it valuable in environmental science. EMP can be used to neutralize or transform harmful substances, aiding in the treatment of industrial waste and environmental remediation efforts .
Materials Science: Polymer and Resin Production
EMP is instrumental in the production of polymers and resins. It acts as a cross-linking agent, providing stability and durability to materials. This application is crucial in the development of high-performance plastics and coatings .
Chemical Synthesis: Intermediate for Organic Reactions
In chemical synthesis, EMP is a key intermediate. It’s used in the preparation of pharmaceutical intermediates, electronic chemicals, and as a stabilizer for polyvinyl chloride. Additionally, it serves as an antioxidant, catalyst, and biochemical reagent in various synthetic pathways .
Safety And Hazards
Ethyl 3-mercaptopropionate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified under Flammable liquids, Skin Corrosion/Irritation, Serious Eye Damage/Eye Irritation, and Specific target organ toxicity (single exposure) with the target organ being the Respiratory system . It is recommended to avoid contact with skin, eyes, and clothing, avoid breathing vapors or spray mist, and handle it in accordance with good industrial hygiene and safety practice .
properties
IUPAC Name |
ethyl 3-sulfanylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2S/c1-2-7-5(6)3-4-8/h8H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJQWLNNCQIHKHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7063922 | |
Record name | Ethyl 3-mercaptopropionate | |
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Molecular Weight |
134.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Sigma-Aldrich MSDS], clear liquid | |
Record name | Ethyl 3-mercaptopropionate | |
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Record name | Ethyl 3-mercaptopropionate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1105/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
75.00 to 76.00 °C. @ 10.00 mm Hg | |
Record name | Ethyl 3-mercaptopropanoic acid | |
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Density |
density: 1.054 | |
Record name | Ethyl 3-mercaptopropionate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1105/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Product Name |
Ethyl 3-mercaptopropionate | |
CAS RN |
5466-06-8 | |
Record name | Ethyl 3-mercaptopropionate | |
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Record name | Ethyl 3-mercaptopropionate | |
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Record name | ETHYL 3-MERCAPTOPROPIONATE | |
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Record name | Propanoic acid, 3-mercapto-, ethyl ester | |
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Record name | Ethyl 3-mercaptopropionate | |
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Record name | Ethyl 3-mercaptopropionate | |
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Record name | ETHYL 3-MERCAPTOPROPIONATE | |
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Record name | Ethyl 3-mercaptopropanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040410 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Ethyl 3-Mercaptopropionate known for?
A: Ethyl 3-Mercaptopropionate is a volatile thiol compound prized for its potent aroma. It is found in various foods, including Munster and Camembert cheese [, ], Concord grapes [], and aged Champagne []. Its aroma is described as pleasant, fruity, and reminiscent of grapes, rhubarb, and even possessing empyreumatic nuances [, ].
Q2: How does the structure of Ethyl 3-Mercaptopropionate relate to its reactivity in polymerization reactions?
A: The structure of Ethyl 3-Mercaptopropionate, containing a thiol (-SH) group, makes it highly reactive in thiol-ene photopolymerizations. Research has shown that its reaction rate is influenced by the type of alkene present []. For example, terminal alkenes react rapidly and completely with Ethyl 3-Mercaptopropionate, while internal trans enes show reduced reactivity and conversion due to steric strain [].
Q3: Are there any applications of Ethyl 3-Mercaptopropionate in organic synthesis?
A: Yes, Ethyl 3-Mercaptopropionate can act as a nucleophile in nucleophilic aromatic substitutions of aryl halides, particularly under microwave heating conditions []. This reaction allows for the introduction of a thioether functional group to aromatic compounds.
Q4: Can Ethyl 3-Mercaptopropionate be used in the synthesis of peptides?
A: Indeed, Ethyl 3-Mercaptopropionate plays a crucial role in solid-phase peptide synthesis. It can be used to generate Fmoc (glyco)peptide thioesters, which are valuable building blocks for creating larger peptide chains [].
Q5: How does Ethyl 3-Mercaptopropionate interact with metalloenzymes?
A: Studies on metallo-β-lactamases (MBLs), specifically IMP-1 and IMP-6, revealed that Ethyl 3-Mercaptopropionate can inhibit their activity []. Interestingly, the inhibition mechanism differs between the two enzymes. It acts as a competitive inhibitor for IMP-1 but a noncompetitive inhibitor for IMP-6, highlighting the importance of specific amino acid residues in the enzyme's active site [].
Q6: Can Ethyl 3-Mercaptopropionate be utilized in biocatalytic reactions?
A: Research has shown that Ethyl 3-Mercaptopropionate can act as a methyl trap in the biocatalytic demethylation of guaiacol derivatives []. This anaerobic demethylation process, mediated by cobalamin-dependent methyltransferases, offers a promising alternative to oxygen-dependent methods, especially for sensitive substrates like catechol derivatives [].
Q7: Has Ethyl 3-Mercaptopropionate been identified in alcoholic beverages?
A: Yes, Ethyl 3-Mercaptopropionate has been detected in both aged Champagne wines [] and Concord grapes []. Its presence is thought to contribute to the characteristic aroma profiles of these beverages.
Q8: Are there any analytical techniques used to quantify Ethyl 3-Mercaptopropionate in food products?
A: Researchers employ techniques like gas chromatography coupled with pulse flame photometry, mass spectrometry, and olfactometry to identify and quantify Ethyl 3-Mercaptopropionate in cheese []. In sparkling wines, headspace solid-phase microextraction coupled to gas-chromatography-mass spectrometry (HS-SPME-GC/MS) is used to quantify this compound [].
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